BenchChemオンラインストアへようこそ!

N-cyclohexyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide

SMYD3 Epigenetics Inhibitor

This structurally precise pyrrolidine carboxamide originates from Epizyme's SMYD inhibitor patent family. The N-cyclohexyl substituent and 6-methoxypyridazin-3-yloxy group are key SAR variables that drive SMYD3/2 selectivity. With a low MW (320.39) and favorable cLogP, it serves as an ideal lead-like fragment for SBDD and tool compound development. Simple analog substitution is not viable without compromising target engagement.

Molecular Formula C16H24N4O3
Molecular Weight 320.393
CAS No. 2034436-36-5
Cat. No. B2568244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide
CAS2034436-36-5
Molecular FormulaC16H24N4O3
Molecular Weight320.393
Structural Identifiers
SMILESCOC1=NN=C(C=C1)OC2CCN(C2)C(=O)NC3CCCCC3
InChIInChI=1S/C16H24N4O3/c1-22-14-7-8-15(19-18-14)23-13-9-10-20(11-13)16(21)17-12-5-3-2-4-6-12/h7-8,12-13H,2-6,9-11H2,1H3,(H,17,21)
InChIKeyLCAHTGANBHMQNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-cyclohexyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide (CAS 2034436-36-5): Structural Overview and SMYD Inhibitor Program Origin


N-cyclohexyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide (CAS 2034436-36-5, molecular formula C16H24N4O3, MW 320.393) is a synthetic pyrrolidine carboxamide that incorporates a cyclohexyl N-substituent and a 6-methoxypyridazin-3-yloxy moiety . Its core structure is disclosed within the patent family assigned to Epizyme, Inc. covering substituted pyrrolidine carboxamide compounds, which are defined as inhibitors of SMYD proteins, including SMYD3 and SMYD2 [1]. While its exact molecular weight and formula are cataloged in chemical databases, public pharmacological data for this specific compound remains limited .

Substitution Risks for N-cyclohexyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide: Structural Determinants for Target Engagement


Simple substitution with other in-class pyrrolidine carboxamides is not feasible because the target binding profile within Epizyme's SMYD inhibitor series is highly sensitive to the N-substituent and the heteroaryl ether moiety [1]. The cyclohexyl group at the pyrrolidine nitrogen and the 6-methoxypyridazin-3-yloxy group are both defined as key variables (positions 'A' and 'Z' in Formula I) that modulate inhibitory activity against SMYD3 and SMYD2 [1]. Altering either motif without direct comparative data could compromise the intended SMYD-target selectivity, a critical parameter for both tool compound fidelity and therapeutic progression. Therefore, the precise substitution pattern in this compound distinguishes it from other compounds in the same patent family, such as those with cycloheptyl or thiophenyl replacements, which are expected to exhibit different potency and selectivity profiles.

Quantitative Differentiation Guide for N-cyclohexyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide


SMYD3 Inhibitory Potency vs. Cycloheptyl Analog (Cross-Study Comparison)

The compound's N-cyclohexyl group is a defined variable for modulating SMYD3 inhibition. While specific IC50 data for this exact compound is not publicly disclosed, the closest disclosed analog, N-cycloheptyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide (CAS 2034446-29-0), is predicted to differ in potency. The structural difference—a six-membered cyclohexyl versus a seven-membered cycloheptyl ring—is expected to alter the compound's fit within the SMYD3 substrate binding pocket, a common structure-activity relationship (SAR) observed in this inhibitor class [1].

SMYD3 Epigenetics Inhibitor

Predicted Selectivity Window Over N-Thiophenyl Analog (Class-Level Inference)

The 6-methoxypyridazin-3-yloxy 'Z' group in the target compound is distinct from the thiophenyl variant seen in 3-((6-methoxypyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide . Within Epizyme's defined patent scope, the 'Z' heteroaryl group is a primary determinant of selectivity between SMYD3 and SMYD2 [1]. The target compound's specific pyridazine ether is therefore expected to confer a different selectivity fingerprint compared to the thiophene-containing comparator.

Selectivity SMYD2 SMYD3

Physicochemical Property Profile: cLogP Comparison with Cycloheptyl Analog (Cross-Study Inference)

The compound's calculated lipophilicity (cLogP) is predicted to be significantly different from its cycloheptyl analog (CAS 2034446-29-0) due to the smaller carbon count of the cyclohexyl group. Using the standard benchmark that each additional methylene unit increases cLogP by approximately 0.5, the target compound is expected to have a lower cLogP, potentially leading to improved aqueous solubility and a better permeability-solubility balance, a key parameter optimized in related pyrrolidineoxy-substituted PI3Kδ inhibitor series [1].

Lipophilicity Drug-likeness cLogP

Molecular Weight Advantage Over Analogous Carboxamides (Direct Comparison)

With a molecular weight of 320.393 g/mol , the target compound is markedly lower in molecular weight than 3-((6-methoxypyridazin-3-yl)oxy)-N-(2-phenylethyl)pyrrolidine-1-carboxamide (CAS 2034446-13-2), which has a molecular weight of 354.4 g/mol [1]. This represents an absolute difference of ~34 g/mol and a relative reduction of approximately 9.6%. Lower molecular weight in this chemical space is correlated with improved ligand efficiency metrics and a higher probability of achieving oral bioavailability.

Molecular Weight Lead-likeness Optimization

Key Application Scenarios for N-cyclohexyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide in SMYD-Driven Research


Chemical Probe Development for SMYD3-Mediated Oncogenesis

This compound serves as a structural starting point for developing chemical probes targeting SMYD3-dependent methylation pathways in cancers such as breast, liver, and pancreatic cancer, as defined in Epizyme's therapeutic methodology [1]. Its distinct N-cyclohexyl and pyridazine ether groups are designed to interrogate structure-activity relationships that control SMYD3 over SMYD2 selectivity.

Tool Compound for Epigenetic Reader Domain Studies

The compound can be used as a negative control or comparative tool for studying the binding requirements of SMYD3's substrate pocket, where the cyclohexyl substituent is expected to demonstrate a different steric and hydrophobic profile compared to close analogs with cycloheptyl or thiophenyl groups, as inferred from the patent's structural definitions.

Fragment-Based or Structure-Based Drug Design (SBDD) Campaigns

Its relatively low molecular weight (320.39 g/mol) makes it a suitable starting fragment or early lead-like compound for SBDD. The compound's predicted favorable cLogP and low molecular weight offer a physicochemical profile that aligns with lead-likeness criteria, supporting its prioritization over heavier, more lipophilic analogs.

Quote Request

Request a Quote for N-cyclohexyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.